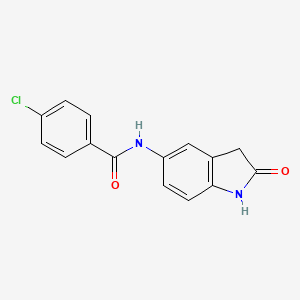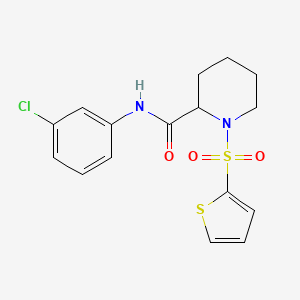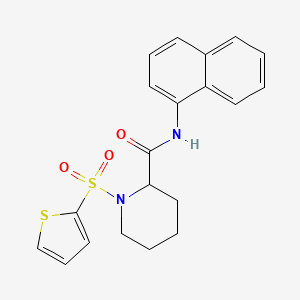
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” is likely to be a derivative of indole . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are often used in the synthesis of important drug molecules .
Molecular Structure Analysis
Indole is an important heterocyclic system that provides the skeleton to many compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific molecular structure of “this compound” is not available in the sources I found.Aplicaciones Científicas De Investigación
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamideenzoylindole has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, herbicides, and dyes. It has also been used in the synthesis of imaging agents for magnetic resonance imaging (MRI), as well as in the synthesis of fluorescent probes for imaging cancer cells. 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamideenzoylindole has also been used in the synthesis of compounds for the treatment of neurological diseases, such as Alzheimer’s disease.
Mecanismo De Acción
Target of Action
The compound, 4-chloro-N-(2-oxoindolin-5-yl)benzamide, has been found to exhibit notable cytotoxicity towards human cancer cell lines . It is suggested that the compound’s primary targets are proteins involved in cellular apoptotic pathways, such as caspase-3 . Caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .
Mode of Action
The compound interacts with its targets, particularly caspase-3, to induce apoptosis . This interaction leads to the activation of procaspase-3, which in turn triggers a cascade of events leading to programmed cell death .
Biochemical Pathways
The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . The activation of caspase-3 leads to the initiation of these pathways, resulting in the induction of apoptosis .
Result of Action
The compound’s action results in the accumulation of cells in the S phase and substantial induction of late cellular apoptosis . This leads to the death of cancer cells, thereby exhibiting its anticancer properties .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamideenzoylindole in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, which makes it ideal for use in research. It is also a relatively stable compound, which makes it suitable for use in a variety of experiments. However, the compound is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamideenzoylindole. It could be used in the development of new drugs for the treatment of neurological diseases, such as Alzheimer’s disease. It could also be used in the development of new imaging agents for magnetic resonance imaging (MRI). In addition, it could be used in the development of new compounds for the treatment of cancer. Finally, it could be used in the development of new compounds for the regulation of the immune system.
Métodos De Síntesis
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamideenzoylindole can be synthesized using a variety of methods. The most common method is the reaction of 4-chlorobenzaldehyde with indole in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamideenzoylindole in high yields. Other methods, such as the reaction of 4-chlorobenzaldehyde with indole-3-acetic acid or indole-3-carboxylic acid, can also be used to synthesize 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamideenzoylindole.
Propiedades
IUPAC Name |
4-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-3-1-9(2-4-11)15(20)17-12-5-6-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDDEASOLXGAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6493522.png)

![N-(2-bromo-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493536.png)

![N-[(2,4-difluorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493554.png)
![N-[(3-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6493556.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide](/img/structure/B6493567.png)
![2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B6493587.png)
![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide](/img/structure/B6493593.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6493611.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6493613.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6493618.png)
![N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6493622.png)